![molecular formula C17H17N3O2S B5525420 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)

4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study and development of compounds related to "4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol" often involve exploring their synthesis, molecular structures, chemical reactions, and both physical and chemical properties. Such compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

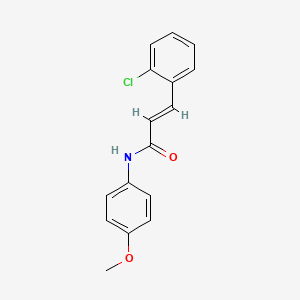

Synthesis of compounds with structural elements similar to the target molecule often involves multistep chemical reactions, including the formation of thiazolyl and phenylamino motifs. For instance, compounds such as substituted (E)-3-(Benzo [d]thiazol-2-ylamino)phenylprop-2-en-1-one have been synthesized starting from 2-aminobenzothiazole, showcasing the relevance of thiazolyl components in chemical synthesis (Patil et al., 2013).

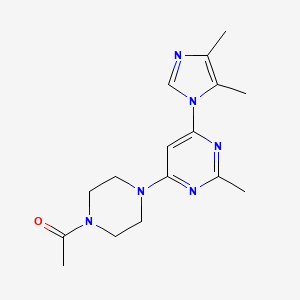

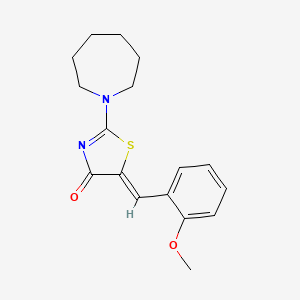

Molecular Structure Analysis

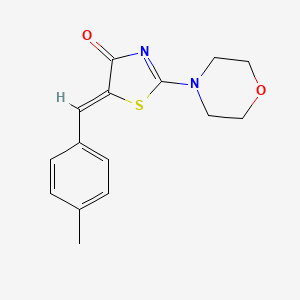

The molecular structure of related compounds is often analyzed using X-ray crystallography and spectroscopic methods. These studies provide insights into the conformation, stereochemistry, and intramolecular interactions of the molecules. For example, analysis of proton tautomerism and stereoisomerism in thiazol-2(5H)-ones revealed the structural changes associated with proton tautomerism of the amidine system (Pyrih et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds similar to the target molecule can be explored through their participation in various chemical reactions, such as nucleophilic substitutions and condensation reactions. These studies help in understanding the reactivity patterns and functional group transformations relevant to such molecules.

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of chemical compounds under different conditions. The crystal structure of 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiazole, determined by X-ray diffraction, provides valuable information on the compound's physical characteristics (Malinovskii et al., 2000).

Scientific Research Applications

Corrosion Inhibition

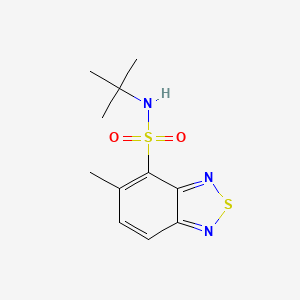

Benzothiazole derivatives, including compounds structurally related to 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol, have been studied for their corrosion inhibiting effects on carbon steel in acidic solutions. Experimental and theoretical studies have shown that these inhibitors can offer high efficiency in protecting steel against corrosion, with their action attributed to both physical and chemical adsorption onto the metal surface. The use of electrochemical methods, such as electrochemical impedance spectroscopy and potentiodynamic polarization, along with weight loss measurements, confirms their effectiveness. Additionally, quantum chemical parameters calculated using density functional theory (DFT) methods have provided insights into the correlation between molecular structure and inhibition performance (Hu et al., 2016).

Optical Properties and Material Science

Studies on antipyrine derivatives, closely related in structure to the chemical of interest, have highlighted their potential in material science, particularly in the development of thin films with unique optical properties. These compounds, characterized by various physico-chemical techniques, exhibit interesting optical absorption and refraction properties. The impact of structural modifications on dispersion parameters and optical band transitions has been investigated, revealing potential applications in electronics and photonics (El-Ghamaz et al., 2017).

Anticancer Research

A novel boronic acid-based anticancer molecule featuring a dimethylamino thiazole moiety has demonstrated promising activity against various cancer cell lines. This compound's pKa, bioanalytical profile, and metabolite identification via quadrupole-time of flight-mass spectrometry have been characterized, supporting its potential as a candidate for further drug development. The molecule's effectiveness at low concentrations against cell lines and its stability under different conditions highlight its therapeutic potential (Zagade et al., 2020).

Molecular Synthesis and Chemical Reactions

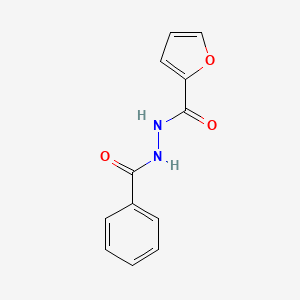

The versatility of compounds containing dimethylamino groups in chemical synthesis has been demonstrated through the development of efficient peptide coupling methods. These methods facilitate the coupling of conjugated carboxylic acids with methyl ester amino acids, allowing for the synthesis of various amino acid derivatives. This approach has been applied to the synthesis of important enzymatic substrates, showcasing the utility of these compounds in complex molecular synthesis processes (Brunel et al., 2005).

properties

IUPAC Name |

4-[2-[4-(dimethylamino)anilino]-1,3-thiazol-4-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-20(2)12-5-3-11(4-6-12)18-17-19-15(10-23-17)14-8-7-13(21)9-16(14)22/h3-10,21-22H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIPDNKSGGZOKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-{[4-(Dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)

![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)